Cas no 73509-22-5 (Indole-4,5,6,7-d4)
Indole-4,5,6,7-d4 Chemical and Physical Properties
Names and Identifiers
-
- 1H-indole-4,5,6,7-d4
- [2H4]-Indole
- Indole-4,5,6,7-d4
- F95856
- 4,5,6,7-tetradeuteroindole
- 73509-22-5
- 4,5,6,7-tetradeuterio-1H-indole
- DB-226248
-
- Inchi: 1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D
- InChI Key: SIKJAQJRHWYJAI-RHQRLBAQSA-N
- SMILES: N1C2=C(C([2H])=C([2H])C([2H])=C2[2H])C=C1
Computed Properties
- Exact Mass: 121.082956211g/mol
- Monoisotopic Mass: 121.082956211g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 15.8Ų
Indole-4,5,6,7-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I577321-2.5mg |
Indole-4,5,6,7-d4 |
73509-22-5 | 2.5mg |
$ 153.00 | 2023-09-07 | ||
| TRC | I577321-5mg |
Indole-4,5,6,7-d4 |
73509-22-5 | 5mg |
$ 249.00 | 2023-09-07 | ||
| TRC | I577321-10mg |
Indole-4,5,6,7-d4 |
73509-22-5 | 10mg |
$ 464.00 | 2023-09-07 | ||
| TRC | I577321-25mg |
Indole-4,5,6,7-d4 |
73509-22-5 | 25mg |
$1160.00 | 2023-05-18 | ||
| TRC | I577321-50mg |
Indole-4,5,6,7-d4 |
73509-22-5 | 50mg |
$1974.00 | 2023-05-18 | ||
| A2B Chem LLC | AH41513-2.5mg |
1H-Indole-4,5,6,7-d4 |
73509-22-5 | 2.5mg |
$267.00 | 2024-04-19 | ||
| A2B Chem LLC | AH41513-5mg |
1H-Indole-4,5,6,7-d4 |
73509-22-5 | 5mg |
$359.00 | 2024-04-19 | ||
| A2B Chem LLC | AH41513-10mg |
1H-Indole-4,5,6,7-d4 |
73509-22-5 | 10mg |
$565.00 | 2024-04-19 |
Indole-4,5,6,7-d4 Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Indole-4,5,6,7-d4
Indole-4,5,6,7-d4 (CAS No. 73509-22-5): A Key Compound in Pharmaceutical and Biomedical Research
Indole-4,5,6,7-d4, also known as deuterated indole with a specific deuteration pattern on the indole ring, represents a significant compound in the field of medicinal chemistry. Its chemical structure, characterized by the CAS No. 73509-22-5, is a substituted indole derivative with four deuterium atoms replacing hydrogen atoms at positions 4, 5, 6, and 7. This unique isotope labeling provides critical insights into molecular dynamics, reaction mechanisms, and pharmacokinetic behavior in biological systems. Recent advancements in synthetic chemistry and analytical techniques have further highlighted the importance of Indole-4,5,6,7-d4 in drug development and metabolic studies.
The indole ring is a fundamental structural motif in numerous bioactive molecules, including serotonin, tryptophan, and various alkaloids. The deuteration pattern of Indole-4,5,6,7-d4 is strategically designed to enhance the stability of the molecule while preserving its biological activity. This isotope labeling technique is widely used in nuclear magnetic resonance (NMR) spectroscopy to track molecular interactions and metabolic pathways. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that deuteration can significantly improve the half-life of certain drugs by reducing metabolic degradation, a property that makes Indole-4,5,6,7-d4 a valuable tool in pharmaceutical research.
Recent breakthroughs in drug development have underscored the role of Indole-4,5,6,7-d4 in modulating enzyme activity and receptor binding. For instance, a 2023 study published in ACS Chemical Biology reported that deuteration of indole derivatives can enhance the selectivity of kinase inhibitors by altering the hydrogen bonding interactions with target proteins. This finding has significant implications for the design of more effective and safer therapeutic agents. The synthetic pathway of Indole-4,5,6,7-d4 involves advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions, which are critical for achieving the desired deuteration pattern with high stereochemical control.
In the context of biomedical research, Indole-4,5,6,7-d4 has been explored for its potential in imaging and diagnostics. A 2023 paper in Advanced Drug Delivery Reviews highlighted the use of deuterated indole derivatives as contrast agents for magnetic resonance imaging (MRI), where their enhanced stability and reduced metabolic turnover improve image clarity and diagnostic accuracy. Additionally, the metabolic fate of Indole-4,5,6,7-d4 has been extensively studied using mass spectrometry-based metabolomics, revealing its role in xenobiotic metabolism and the regulation of cellular redox states.
The pharmacological applications of Indole-4,5,6,7-d4 extend to neurodegenerative diseases and inflammatory conditions. Research published in Neuropharmacology (2023) indicated that deuteration of indole-based compounds can modulate the activity of serotonin receptors, offering new therapeutic strategies for Parkinson's disease and depression. Furthermore, the chemical stability of Indole-4,5,6,7-d4 under physiological conditions has been validated through in vitro studies, demonstrating its potential as a long-acting drug candidate with reduced degradation rates in vivo.
Advances in computational modeling have also enhanced the understanding of Indole-4,5,6,7-d4's molecular behavior. Machine learning algorithms and molecular dynamics simulations have been employed to predict the binding affinity of deuteration patterns to various protein targets, providing valuable insights for drug design. These computational tools, as described in a 2023 review in Drug Discovery Today, have significantly accelerated the development of deuterated compounds with optimized therapeutic profiles.
The synthetic challenges associated with Indole-4,5,6,7-d4 have driven innovations in organic chemistry. Techniques such as asymmetric hydrogenation and photoredox catalysis have been successfully applied to achieve the precise deuteration required for this compound. A 2023 study in Organic Letters showcased a novel method for selectively introducing deuterium atoms into the indole ring, overcoming previous limitations in isotope labeling efficiency and stereoselectivity.
In conclusion, Indole-4,5,6,7-d4 is a versatile compound with broad implications in medicinal chemistry and biomedical research. Its unique deuteration pattern and chemical stability make it an essential tool for studying molecular interactions, improving drug efficacy, and advancing therapeutic strategies. As research in this field continues to evolve, the role of Indole-4,5,6,7-d4 is expected to expand further, contributing to the development of next-generation pharmaceuticals and diagnostic agents.
For more information on the latest developments in Indole-4,5,6,7-d4 research, refer to key journals such as Journal of Medicinal Chemistry, ACS Chemical Biology, and Advanced Drug Delivery Reviews. These publications provide comprehensive insights into the synthesis, applications, and future directions of this important compound.
73509-22-5 (Indole-4,5,6,7-d4) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)